molecular formula C26H23N3O3 B13747239 7-(6-Butoxy-5-methyl-2H-benzotriazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one CAS No. 125534-16-9

7-(6-Butoxy-5-methyl-2H-benzotriazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one

Cat. No.: B13747239
CAS No.: 125534-16-9
M. Wt: 425.5 g/mol
InChI Key: NZWVDAODQMTJDN-UHFFFAOYSA-N
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Description

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzotriazole derivatives, which are known for their stability and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This involves the reaction of 5-butoxy-6-methylbenzotriazole with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 3-phenylchromen-2-one using a suitable coupling agent, such as a palladium catalyst, under an inert atmosphere.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylcoumarin
  • **3-(5-butoxy-6-methyl-2H-benzotriazol-

Properties

CAS No.

125534-16-9

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one

InChI

InChI=1S/C26H23N3O3/c1-3-4-12-31-24-16-22-23(13-17(24)2)29(28-27-22)20-11-10-19-14-21(18-8-6-5-7-9-18)26(30)32-25(19)15-20/h5-11,13-16H,3-4,12H2,1-2H3

InChI Key

NZWVDAODQMTJDN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1C)N(N=N2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5

Origin of Product

United States

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